

An In-depth Technical Guide to 2-Bromo-1,1,1-triethoxypropane

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Bromo-1,1,1-triethoxypropane

CAS No.: 42216-95-5

Cat. No.: B8270500

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1,1-triethoxypropane is a halogenated orthoester, a class of compounds with significant utility in organic synthesis. Its structure, featuring a reactive bromine atom and a triethoxypropane moiety, renders it a potentially valuable building block for the introduction of a propanal or propenal-equivalent synthon in the synthesis of complex organic molecules, including pharmaceutical intermediates. The orthoester functionality serves as a stable protecting group for a carboxylic acid or aldehyde, which can be deprotected under specific acidic conditions. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and likely reactivity of **2-Bromo-1,1,1-triethoxypropane**, drawing upon data for the compound itself where available, and making logical inferences from closely related analogs.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Bromo-1,1,1-triethoxypropane** is presented in the table below.

Property	Value	Source
Molecular Formula	C9H19BrO3	[1]
Molecular Weight	255.15 g/mol	[1]
IUPAC Name	2-Bromo-1,1,1-triethoxypropane	[1]
CAS Number	42216-95-5	

Synthesis and Plausible Methodologies

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1,1,1-triethoxypropane** is not readily available in the public domain, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A likely precursor for this synthesis is 2-bromopropionaldehyde. The aldehyde can be converted to the desired orthoester by reaction with triethyl orthoformate in the presence of an acid catalyst.

A general procedure, adapted from the synthesis of similar acetals, would likely involve the following steps[2]:

Reaction Principle:

The synthesis proceeds via the acid-catalyzed reaction of an aldehyde with an orthoformate. The orthoformate serves as both a reactant and a dehydrating agent, driving the reaction towards the formation of the stable orthoester.

Experimental Protocol: Proposed Synthesis of **2-Bromo-1,1,1-triethoxypropane**

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopropionaldehyde and a suitable solvent such as anhydrous ethanol.
- **Addition of Reagents:** To the stirred solution, add a molar excess of triethyl orthoformate.
- **Catalysis:** Introduce a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.

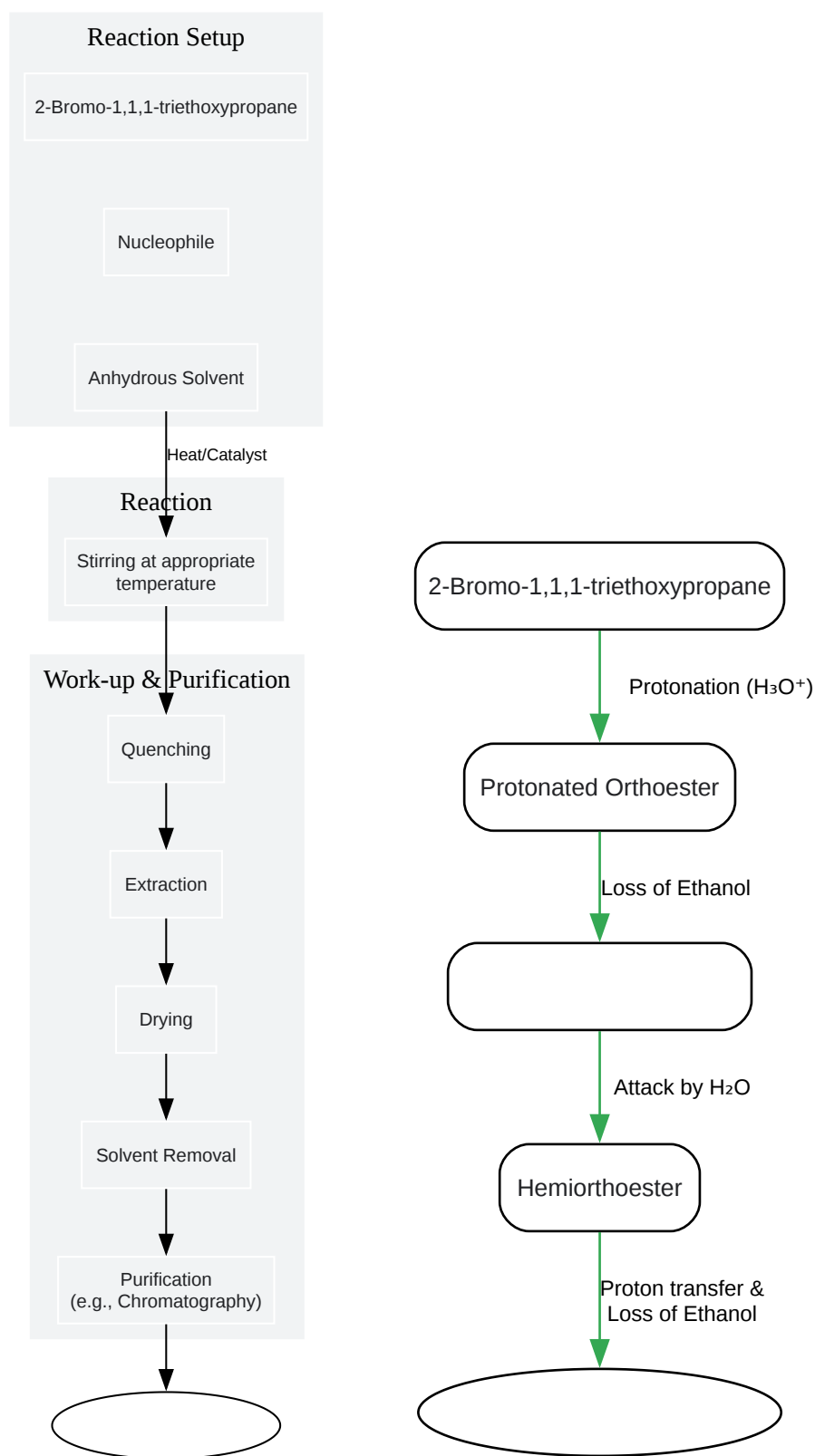
- **Reaction:** The reaction mixture is then heated to reflux and monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of completion.
- **Work-up:** Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution.
- **Extraction and Isolation:** The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure **2-Bromo-1,1,1-triethoxypropane**.

Core Reactions and Mechanisms

The reactivity of **2-Bromo-1,1,1-triethoxypropane** is dictated by two primary functional groups: the bromine atom and the orthoester.

Nucleophilic Substitution

The bromine atom at the 2-position is susceptible to nucleophilic attack, likely proceeding through an S_N2 mechanism. This allows for the introduction of a variety of nucleophiles, making it a versatile intermediate for the synthesis of more complex molecules. The general workflow for a nucleophilic substitution reaction is depicted below.



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Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the orthoester.

Applications in Drug Development and Organic Synthesis

While specific applications of **2-Bromo-1,1,1-triethoxypropane** in drug development are not extensively documented, the utility of bromo-orthoesters as synthetic intermediates is well-established. These compounds serve as valuable precursors for the synthesis of a wide range of biologically active molecules.

- **Heterocyclic Synthesis:** Orthoesters are widely used in the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.[3] The ability to introduce a functionalized three-carbon unit makes **2-Bromo-1,1,1-triethoxypropane** a potentially useful reagent in this context.
- **Introduction of a Propanal Synthone:** Following nucleophilic displacement of the bromide, the resulting orthoester can be hydrolyzed to unmask a propanal or propanoic acid functionality, providing a versatile handle for further synthetic transformations.
- **Medicinal Chemistry Scaffolds:** The introduction of bromo-functionalized building blocks is a common strategy in medicinal chemistry to enable further diversification of a lead compound through cross-coupling reactions.[4]

Spectroscopic Characterization (Predicted)

Although experimental spectra for **2-Bromo-1,1,1-triethoxypropane** are not readily available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the orthoester and the methine and methyl protons of the propane backbone.

- A quartet corresponding to the six protons of the three -OCH₂- groups.
- A triplet corresponding to the nine protons of the three -CH₃ groups of the ethoxy moieties.
- A quartet for the proton at the 2-position (CH-Br).

- A doublet for the three protons of the methyl group at the 3-position.

¹³C NMR Spectroscopy:

The carbon NMR spectrum should display distinct signals for each carbon environment in the molecule.

- A signal for the quaternary carbon of the orthoester (C-1).
- A signal for the carbon bearing the bromine atom (C-2).
- A signal for the terminal methyl carbon (C-3).
- Signals for the methylene and methyl carbons of the ethoxy groups.

Infrared (IR) Spectroscopy:

The IR spectrum would likely be dominated by C-H and C-O stretching frequencies.

- Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
- Strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the orthoester.
- A C-Br stretching vibration, which is typically found in the 500-700 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry would be crucial for confirming the molecular weight and elemental composition.

- The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
- Fragmentation would likely involve the loss of ethoxy groups and the bromine atom.

Safety and Handling

Specific safety data for **2-Bromo-1,1,1-triethoxypropane** is not available. However, based on the data for structurally similar compounds such as 2-bromo-1,1-diethoxyethane, the following

precautions should be taken:[5]

- **General Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
- **Fire Safety:** The compound is likely combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]
- **First Aid:**
 - **Skin Contact:** In case of contact, immediately wash with plenty of soap and water. Remove contaminated clothing.
 - **Eye Contact:** Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
 - **Inhalation:** Move the victim to fresh air.
 - **Ingestion:** If swallowed, seek immediate medical attention.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.

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